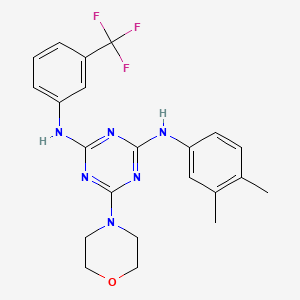
4-(3,3-ジメトキシシクロブチル)ピロリジン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one is a synthetic compound that belongs to the class of pyrrolidin-2-ones. . This compound is characterized by a pyrrolidin-2-one core with a 3,3-dimethoxycyclobutyl substituent, making it a unique and interesting molecule for various scientific research applications.
科学的研究の応用
4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential biological activities and therapeutic properties . The compound’s unique structure makes it a valuable tool for investigating various biochemical pathways and molecular targets. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
準備方法
The synthesis of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize this compound . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
化学反応の分析
4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one core allows it to bind to various enzymes and receptors, modulating their activity . The 3,3-dimethoxycyclobutyl substituent further enhances its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and application.
類似化合物との比較
4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique 3,3-dimethoxycyclobutyl substituent of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one distinguishes it from these similar compounds, providing it with distinct chemical and biological properties .
特性
IUPAC Name |
4-(3,3-dimethoxycyclobutyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-10(14-2)4-8(5-10)7-3-9(12)11-6-7/h7-8H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLLMZZHDZGOQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C2CC(=O)NC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B2356173.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2356175.png)
![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)
![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)
![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/new.no-structure.jpg)
![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2356182.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2356184.png)

![2-(2-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2356191.png)
![5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazine-2-carboxylic acid](/img/structure/B2356193.png)
